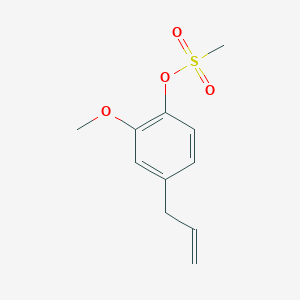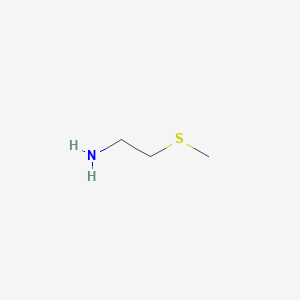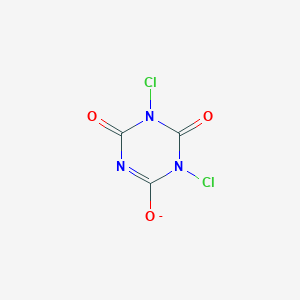
Sodium dichloroisocyanurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Sodium dichloroisocyanurate, also known as Actisept, Sodium troclosene, Neochlor 55, NCGC00164091-01, or DTXSID3024994, is a chemical compound widely used as a disinfectant and cleansing agent .
Target of Action
The primary targets of this compound are various types of bacteria, viruses, and fungi. It is used to sterilize drinking water, swimming pools, tableware, and air, and to fight against infectious diseases as a routine disinfection agent .
Mode of Action
This compound acts as an oxidizer, reacting with water to form hypochlorous acid . Hypochlorous acid is a potent antimicrobial agent that can rapidly denature bacterial proteins, change membrane permeability, interfere with the physiological and biochemical processes of the enzyme system, and affect DNA synthesis .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms by disrupting their protein structures and interfering with their metabolic processes. This leads to the inactivation of the organisms and prevents them from causing infections .
Pharmacokinetics
It is known to be soluble in water, which allows it to be distributed evenly when used as a disinfectant .
Result of Action
The result of this compound’s action is the effective elimination of harmful microorganisms from the environment. This leads to a reduction in the spread of infectious diseases and contributes to overall public health .
Action Environment
Environmental factors such as pH, temperature, and organic matter can influence the efficacy and stability of this compound. For instance, its disinfecting action may be less effective in the presence of high levels of organic matter. Moreover, it is most stable and effective in a slightly acidic to neutral pH .
Biochemical Analysis
Cellular Effects
The cellular effects of Sodium troclosene are primarily related to its disinfectant properties. It is used to sterilize various environments, indicating that it has potent antimicrobial activity
Molecular Mechanism
It is known to be a slow-release source of chlorine in low concentrations at a relatively constant rate
Preparation Methods
ACE-011 is synthesized through recombinant DNA technology. The gene encoding the extracellular domain of activin receptor type IIA is fused with the gene encoding the Fc portion of human immunoglobulin G1. This fusion gene is then inserted into a suitable expression vector, which is introduced into a host cell line for protein expression. The expressed fusion protein is purified using affinity chromatography techniques .
Chemical Reactions Analysis
ACE-011 primarily functions as an activin antagonist by binding to activin and preventing it from signaling through its receptor. This interaction does not involve traditional chemical reactions such as oxidation, reduction, or substitution. Instead, it involves protein-protein interactions and the inhibition of signaling pathways .
Scientific Research Applications
ACE-011 has several scientific research applications:
Bone Health: It is being developed for the treatment of bone loss in conditions such as osteoporosis and multiple myeloma
Anemia: ACE-011 has shown potential in treating anemia, particularly in patients with myelofibrosis and those undergoing chemotherapy
Cancer: Preclinical studies have demonstrated that ACE-011 can inhibit tumor growth in breast cancer and multiple myeloma
Pulmonary Arterial Hypertension: ACE-011 is being investigated as a potential treatment for pulmonary arterial hypertension due to its effects on vascular remodeling.
Comparison with Similar Compounds
ACE-011 is unique in its ability to target activin and other transforming growth factor beta superfamily members. Similar compounds include:
RAP-011: A murine analog of ACE-011 that has shown similar effects in preclinical studies.
Recombinant Erythropoietin: Used to treat anemia but works through a different pathway and has been associated with increased risks of mortality and thromboembolic events.
Bisphosphonates: Used to treat bone loss but primarily inhibit osteoclast activity rather than promoting bone formation.
ACE-011’s unique mechanism of action and broad range of applications make it a promising therapeutic agent in various fields of medicine and research.
Properties
IUPAC Name |
1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJLBZWIKQJOAT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2N3O3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does sodium dichloroisocyanurate exert its antimicrobial activity?
A1: NaDCC acts as a chlorine-releasing agent, gradually hydrolyzing in water to form hypochlorous acid (HOCl) [, , , ]. HOCl is a strong oxidizing agent that disrupts cellular processes in microorganisms, ultimately leading to cell death []. This broad-spectrum activity makes NaDCC effective against a variety of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, fungi like Candida albicans, and even viruses like the H7N9 avian influenza virus [, , , ].
Q2: Does the presence of organic matter affect the efficacy of this compound?
A2: Yes, the presence of organic matter, such as serum or albumin, can reduce the efficacy of NaDCC. Research suggests that higher concentrations of NaDCC may be required to achieve effective disinfection in the presence of organic matter [, ].
Q3: How does the antimicrobial efficacy of this compound compare to other disinfectants?
A4: Studies have shown that NaDCC exhibits comparable or even superior antimicrobial efficacy to other chlorine-based disinfectants, such as sodium hypochlorite [, , ]. For instance, NaDCC demonstrated a faster killing rate against Legionella pneumophila compared to sodium hypochlorite and bleaching powder [].
Q4: How stable is this compound in solution?
A5: The available chlorine content in NaDCC solutions decreases over time, particularly within the first few hours of preparation []. Therefore, it is recommended to prepare fresh solutions of NaDCC immediately before use to ensure optimal efficacy [].
Q5: Are there any strategies to improve the stability of this compound formulations?
A6: Research suggests that formulating NaDCC as an effervescent tablet can enhance its stability and reduce the strong chlorine odor associated with the powder form []. These tablets demonstrate a longer shelf life while maintaining their efficacy [].
Q6: Is this compound compatible with different materials used in medical devices and equipment?
A7: While NaDCC is generally considered safe for use on various surfaces, it can be corrosive to certain materials, especially at high concentrations []. For example, research has shown that NaDCC can contribute to the corrosion of AISI 304 stainless steel []. Therefore, it's crucial to consider material compatibility when using NaDCC for disinfection purposes.
Q7: What are some of the potential applications of this compound beyond traditional disinfection?
A7: NaDCC has shown promise in various applications, including:
- Root canal irrigation: NaDCC exhibits antimicrobial activity against common endodontic pathogens and may serve as an alternative to sodium hypochlorite in root canal irrigation [].
- Ballast water treatment: NaDCC can be incorporated into ballast water treatment systems to prevent the spread of invasive aquatic species [].
- Food preservation: Research suggests that NaDCC can effectively reduce microbial contamination in minimally processed foods, such as shredded lettuce [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
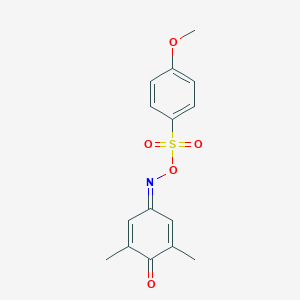
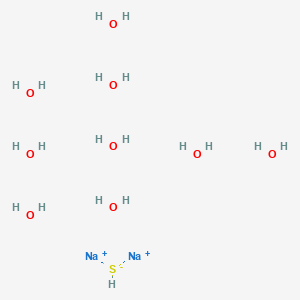

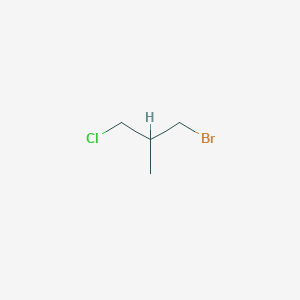
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)

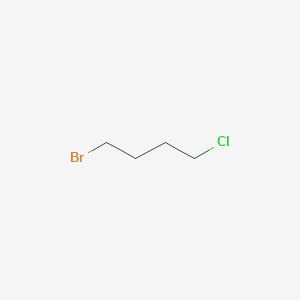
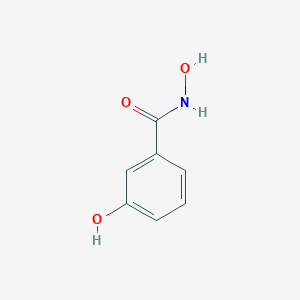
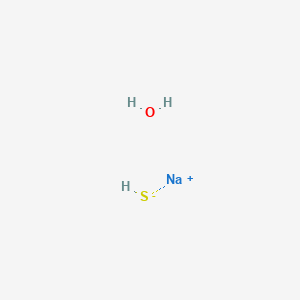
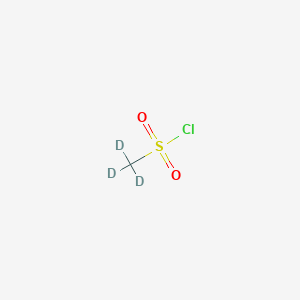

![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)
